Cas no 62592-05-6 (N-{4-(aminomethyl)phenylmethyl}acetamide)

N-{4-(aminomethyl)phenylmethyl}acetamide structure
62592-05-6 structure
商品名:N-{4-(aminomethyl)phenylmethyl}acetamide
CAS番号:62592-05-6
MF:C10H14N2O
メガワット:178.23096
MDL:MFCD12806588
CID:438910
PubChem ID:60919098

N-{4-(aminomethyl)phenylmethyl}acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[[4-(aminomethyl)phenyl]methyl]-
    • N-[[4-(aminomethyl)phenyl]methyl]acetamide
    • N-(4-(Aminomethyl)benzyl)acetamide
    • N-[(4-Aminomethyl-phenyl)methyl]acetamide
    • N-{[4-(Aminomethyl)phenyl]methyl}acetamide
    • DTXSID50734065
    • LMWLRQKZZZGYDQ-UHFFFAOYSA-N
    • N-[(4-Aminomethyl)benzyl]acetamide
    • [4-(Acetaminomethyl)phenyl]methanamine
    • EN300-267847
    • SCHEMBL8404729
    • 62592-05-6
    • N-{4-(aminomethyl)phenylmethyl}acetamide
    • MDL: MFCD12806588
    • インチ: InChI=1S/C10H14N2O/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13)
    • InChIKey: LMWLRQKZZZGYDQ-UHFFFAOYSA-N
    • ほほえんだ: CC(NCC1=CC=C(CN)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 178.11072
  • どういたいしつりょう: 178.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 404.5±33.0 °C at 760 mmHg
  • フラッシュポイント: 198.4±25.4 °C
  • PSA: 55.12
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

N-{4-(aminomethyl)phenylmethyl}acetamide セキュリティ情報

N-{4-(aminomethyl)phenylmethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-267847-5g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
5g
$2152.0 2023-09-11
1PlusChem
1P01B2M8-500mg
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
500mg
$679.00 2025-03-19
A2B Chem LLC
AV95424-10g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
10g
$3394.00 2024-04-19
1PlusChem
1P01B2M8-250mg
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
250mg
$443.00 2025-03-19
1PlusChem
1P01B2M8-1g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
1g
$861.00 2025-03-19
A2B Chem LLC
AV95424-500mg
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
500mg
$645.00 2024-04-19
A2B Chem LLC
AV95424-1g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
1g
$818.00 2024-04-19
Enamine
EN300-267847-0.05g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
0.05g
$174.0 2023-09-11
Enamine
EN300-267847-0.5g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
0.5g
$579.0 2023-09-11
Enamine
EN300-267847-5.0g
N-{[4-(aminomethyl)phenyl]methyl}acetamide
62592-05-6 95%
5.0g
$2152.0 2023-02-28

N-{4-(aminomethyl)phenylmethyl}acetamide 関連文献

N-{4-(aminomethyl)phenylmethyl}acetamideに関する追加情報

Comprehensive Guide to Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- (CAS No. 62592-05-6): Properties, Applications, and Market Insights

Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- (CAS No. 62592-05-6) is a specialized organic compound with a unique molecular structure that combines an acetamide backbone with a benzylamine derivative. This chemical has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "Acetamide derivative uses", "N-[[4-(aminomethyl)phenyl]methyl]acetamide synthesis", and "CAS 62592-05-6 applications", reflecting growing interest in this compound's potential.

The molecular formula of Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- is C10H14N2O, with a molecular weight of 178.23 g/mol. Its structure features both amide and primary amine functional groups, making it particularly valuable as a building block in organic synthesis. Current trends in green chemistry and sustainable synthesis have increased demand for such versatile intermediates that can reduce synthetic steps in complex molecule production. The compound's solubility profile (soluble in polar organic solvents but with limited water solubility) makes it suitable for various industrial processes.

In pharmaceutical research, Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- serves as a crucial intermediate for developing CNS-active compounds and enzyme inhibitors. Recent studies exploring neuroprotective agents and anti-inflammatory drugs have utilized this compound as a structural scaffold. The presence of both hydrogen bond donor and acceptor sites in its molecular structure enhances its potential for drug-target interactions, a feature that aligns with current computational drug design approaches gaining popularity in medicinal chemistry.

The material science sector has discovered innovative applications for CAS 62592-05-6 in developing advanced polymers and coating materials. Its bifunctional nature allows for incorporation into polymer backbones, potentially improving material properties like thermal stability and mechanical strength. With the growing emphasis on smart materials and functional coatings, this compound has become increasingly relevant in research addressing corrosion protection and surface modification technologies.

Market analysis indicates steady growth in demand for Acetamide, N-[[4-(aminomethyl)phenyl]methyl]-, particularly from the Asia-Pacific region where pharmaceutical and specialty chemical industries are expanding rapidly. Suppliers and manufacturers are optimizing production processes to meet the increasing requirements for high-purity grades of this compound. Quality specifications typically include parameters such as HPLC purity (>98%), residual solvent content, and heavy metal limits, reflecting its use in sensitive applications.

Recent advancements in catalytic amidation techniques have improved the synthesis efficiency of N-[[4-(aminomethyl)phenyl]methyl]acetamide, addressing environmental concerns associated with traditional methods. These developments align with the industry's shift toward atom-economical processes and waste reduction strategies. Researchers are particularly interested in continuous flow chemistry approaches for producing such amide derivatives, as evidenced by numerous recent publications and patent applications.

Storage and handling recommendations for Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- emphasize protection from moisture and oxygen, typically suggesting storage under inert atmosphere at controlled temperatures. Proper personal protective equipment including gloves and safety glasses should be used when handling the compound, following standard laboratory safety protocols. These precautions ensure the material's stability and maintain its quality for various applications.

Future research directions for CAS 62592-05-6 include exploring its potential in bioconjugation chemistry and as a linker molecule in proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality. The compound's structural features make it a promising candidate for developing targeted drug delivery systems, particularly in oncology research. These applications position Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- at the forefront of innovative drug development strategies.

Analytical characterization of Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- typically employs techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. These methods confirm the compound's identity and purity, essential for research and industrial applications. Recent improvements in analytical instrumentation have enhanced the ability to detect and quantify impurities at trace levels, supporting the production of higher quality material.

The global supply chain for 62592-05-6 has adapted to meet increasing demand, with multiple suppliers now offering the compound in various quantities from gram-scale for research to kilogram quantities for industrial applications. Pricing trends reflect the compound's growing importance in specialty chemical markets, with costs influenced by factors such as raw material availability, production scale, and purity requirements. Procurement specialists often search for "bulk suppliers of N-[[4-(aminomethyl)phenyl]methyl]acetamide" and "CAS 62592-05-6 price trends", indicating commercial interest in this chemical.

Environmental considerations regarding Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- focus on its biodegradability and ecotoxicological profile. While comprehensive studies are ongoing, preliminary data suggest moderate environmental persistence, prompting recommendations for proper waste management practices. These findings contribute to the compound's sustainability assessment, increasingly important in chemical selection for industrial applications.

Patent literature reveals growing intellectual property activity surrounding Acetamide, N-[[4-(aminomethyl)phenyl]methyl]-, particularly in pharmaceutical compositions and specialty material formulations. This trend underscores the compound's commercial potential and innovative applications. Legal professionals and R&D teams frequently investigate "CAS 62592-05-6 patent status" and "freedom-to-operate analysis for N-[[4-(aminomethyl)phenyl]methyl]acetamide" when developing new products incorporating this chemical entity.

Academic interest in 62592-05-6 continues to grow, with the compound appearing in recent studies exploring structure-activity relationships and molecular recognition phenomena. Its well-defined chemical properties and synthetic accessibility make it an excellent model compound for teaching advanced concepts in organic chemistry and medicinal chemistry courses. Educational institutions increasingly incorporate such specialty chemicals into their curricula to prepare students for careers in pharmaceutical and chemical industries.

Looking ahead, Acetamide, N-[[4-(aminomethyl)phenyl]methyl]- is poised to maintain its importance in chemical research and industrial applications. Its unique combination of chemical functionality and synthetic versatility ensures ongoing relevance across multiple scientific disciplines. As research continues to uncover new applications and improved synthetic methods, this compound will likely remain a valuable tool for chemists and material scientists working at the forefront of their fields.

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